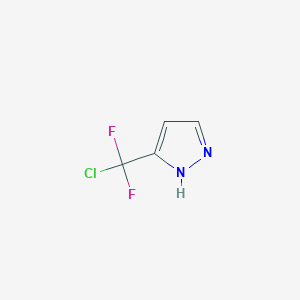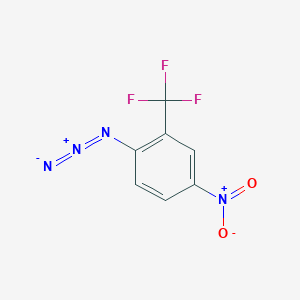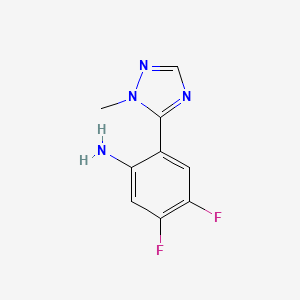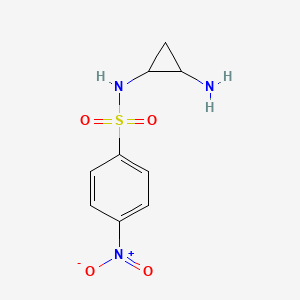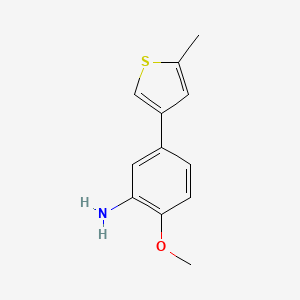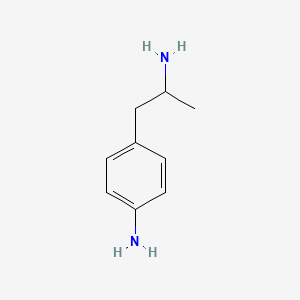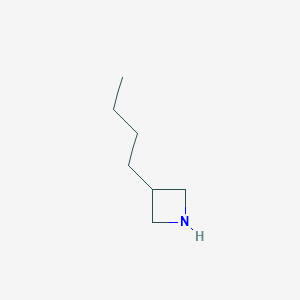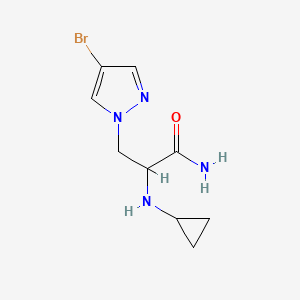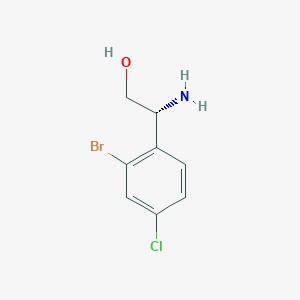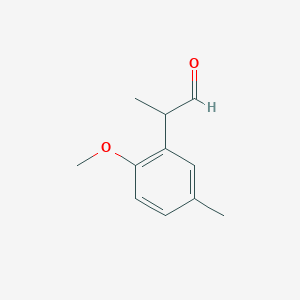
5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione” is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the amino group: Amination reactions can be used to introduce the amino group at the 5-position of the pyrimidine ring.
Alkylation: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Hydroxypropylation: The hydroxypropyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various functionalized pyrimidine derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a scaffold for developing pharmaceutical compounds.
Industry: As a precursor for materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxy groups could form hydrogen bonds, while the pyrimidine ring could participate in π-π interactions.
類似化合物との比較
Similar Compounds
5-Amino-1-ethylpyrimidine-2,4(1h,3h)-dione: Lacks the hydroxypropyl group.
5-Amino-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione: Lacks the ethyl group.
1-Ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione: Lacks the amino group.
Uniqueness
The presence of both the amino and hydroxypropyl groups in “5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione” makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
特性
分子式 |
C9H15N3O3 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
5-amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-3-11-5-7(10)8(14)12(9(11)15)4-6(2)13/h5-6,13H,3-4,10H2,1-2H3 |
InChIキー |
FJJSSFKWYQDNIP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)N(C1=O)CC(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


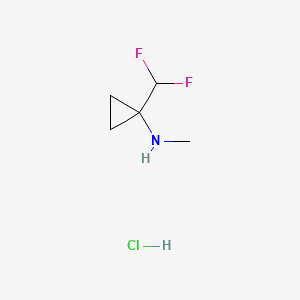
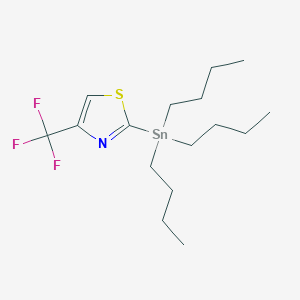
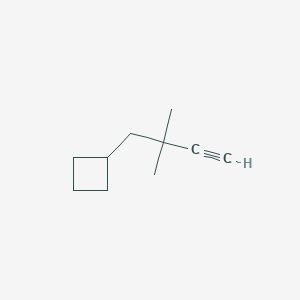
![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
